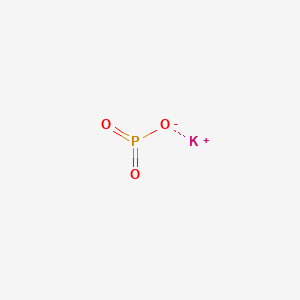

Potassium metaphosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potassium metaphosphate is an inorganic compound with the chemical formula (KPO₃)ₙ. It is a type of metaphosphate, which is a salt or ester of metaphosphoric acid. This compound is known for its high degree of polymerization and is commonly used in various industrial and scientific applications due to its unique chemical properties .

作用機序

Target of Action

Potassium metaphosphate (KPO3) is a potassium salt of metaphosphoric acid . It primarily targets biochemical functions in the body, playing a crucial role in metabolic processes . It is involved in many significant metabolic and enzymatic reactions in almost all organs and tissues .

Mode of Action

This compound interacts with its targets by participating in various biochemical reactions. For instance, with increasing pH value, aluminum tetrametaphosphate reacts rapidly and forms crystalline potassium tetrametaphosphate dihydrate by an ion-exchange-reaction . In parallel, a depolymerization of the cyclic metaphosphate structure occurs .

Biochemical Pathways

This compound affects several biochemical pathways. Phosphorus, in the form of organic and inorganic phosphate, has a variety of important biochemical functions in the body and is involved in many significant metabolic and enzymatic reactions in almost all organs and tissues . It exerts a modifying influence on the steady state of calcium levels, a buffering effect on acid-base equilibrium, and a primary role in the renal excretion of hydrogen ion .

Pharmacokinetics

It’s known that potassium is well absorbed from the upper gi tract and primarily excreted in urine . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It plays a significant role in cell metabolism, endocrine regulation, and other physiological processes . It is essential for the conduction of nerve impulses in the heart, brain, and skeletal muscle; contraction of cardiac, skeletal, and smooth muscles; maintenance of normal renal function, acid-base balance, carbohydrate metabolism, and gastric secretion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the availability of potassium in soil can affect the uptake and utilization of this compound by plants . Additionally, the pH of the environment can influence the reaction of this compound with other compounds .

準備方法

Synthetic Routes and Reaction Conditions: Potassium metaphosphate can be synthesized by partially reacting phosphoric acid with potassium chloride at temperatures ranging from 120°C to 300°C. The reaction is completed by running the partially reacted mass into a fused bath of this compound maintained at 560°C to 850°C . The acid used can be ortho, meta, or super phosphoric acid, preferably containing over 25% P₂O₅. Equimolar proportions or an excess of either reactant can be used, and sulfuric acid may be added to provide potassium sulfate and potassium chloride in the product .

Industrial Production Methods: In industrial settings, this compound is produced using a closed cycle conversion method. This involves the use of hot-leached potassium chloride (98%) or its mixture with sodium chloride, purified extraction phosphoric acid, and technical sodium carbonate (bicarbonate). The reagents are added separately, and the solubility diagrams of the system are calculated to optimize the production process .

化学反応の分析

Types of Reactions: Potassium metaphosphate undergoes various chemical reactions, including ion-exchange reactions, depolymerization, and fragmentation. In alkaline environments, it reacts rapidly to form crystalline potassium tetrametaphosphate dihydrate by an ion-exchange reaction. Depolymerization of the cyclic metaphosphate structure leads to the formation of potassium dihydrogen phosphate as the final fragmentation product .

Common Reagents and Conditions:

Ion-Exchange Reactions: Typically involve aluminum metaphosphates in alkaline environments.

Depolymerization: Occurs in the presence of strong bases or under high-temperature conditions.

Major Products:

Potassium Tetrametaphosphate Dihydrate: Formed through ion-exchange reactions.

Potassium Dihydrogen Phosphate: Resulting from the depolymerization of cyclic metaphosphate structures.

科学的研究の応用

Potassium metaphosphate has a wide range of applications in scientific research, including:

Agriculture: Used as a fertilizer to stimulate the growth of agricultural plants.

Chemistry: Employed in various chemical reactions and processes due to its unique properties.

Biology and Medicine: Utilized in studies involving phosphoryl-transfer reactions and other biochemical processes.

Industry: Used in the production of acid-resistant mortars, cements, and silicate paints for facades.

類似化合物との比較

Potassium metaphosphate is unique among polyphosphates due to its high degree of polymerization and specific chemical properties. Similar compounds include:

Sodium Metaphosphate: Another type of metaphosphate with similar properties but different cation.

Potassium Pyrophosphate: A condensed phosphate with a different structural arrangement.

Potassium Dihydrogen Phosphate: A simpler phosphate with distinct chemical behavior.

This compound stands out due to its specific applications in agriculture, industry, and scientific research, making it a valuable compound in various fields.

生物活性

Potassium metaphosphate (KPO₃) is a compound that has garnered interest in various biological and pharmacological contexts. This article delves into its biological activity, exploring its mechanisms of action, effects on physiological parameters, and potential applications based on recent research findings.

This compound is a polymeric form of potassium phosphate characterized by its unique structural properties. It can exist in various forms depending on the conditions of synthesis, such as temperature and pH. The molecular weight and viscosity behavior of this compound are crucial for its applications in biological systems, particularly in drug formulation and nutrient delivery systems .

Calcium Phosphate Precipitation

One of the significant biological activities of this compound is its role in calcium phosphate precipitation. A study investigated the effects of potassium phosphate injections in Wistar rats, revealing that varying doses induced serum calcium precipitation. The ideal dose identified was 5.0 mg/kg, which led to significant precipitation without adversely affecting other physiological variables like urea and creatinine levels . This mechanism is particularly relevant in understanding muscle fatigue, as the precipitation of calcium phosphate can influence muscle contraction dynamics.

Effects on Mineral Metabolism

Research indicates that potassium supplementation, which includes this compound, affects mineral metabolism significantly. For instance, a study demonstrated that potassium supplementation resulted in decreased levels of fibroblast growth factor 23 (FGF23), increased plasma phosphate levels, and decreased calcium excretion . These findings suggest that this compound may play a vital role in regulating bone mineral parameters and overall mineral homeostasis.

Tables Summarizing Key Findings

Case Study 1: Muscle Fatigue Investigation

In an experimental setup involving Wistar rats, researchers injected varying doses of potassium phosphate to assess its impact on muscle fatigue. The results indicated that higher doses led to significant calcium precipitation within muscle tissues, correlating with reduced muscle strength. This study highlighted the potential for this compound to elucidate mechanisms underlying muscle fatigue in both animal models and potentially humans .

Case Study 2: Mineral Metabolism Effects

Another important investigation focused on the effects of potassium supplementation on mineral metabolism in humans. The study found that participants receiving potassium showed a marked increase in plasma phosphate levels while experiencing a decrease in urinary calcium excretion. This suggests that this compound may enhance phosphate retention and influence calcium metabolism positively .

特性

CAS番号 |

7790-53-6 |

|---|---|

分子式 |

HKO3P |

分子量 |

119.078 g/mol |

InChI |

InChI=1S/K.HO3P/c;1-4(2)3/h;(H,1,2,3) |

InChIキー |

WYHQWCYKPJHRLP-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)=O.[K+] |

正規SMILES |

OP(=O)=O.[K] |

Key on ui other cas no. |

7790-53-6 |

物理的記述 |

Fine white powder or crystals or colourless glassy platelets White solid; [Merck Index] White powder; [Strem Chemicals MSDS] |

溶解性 |

1 g dissolves in 100 ml of a 1 in 25 solution of sodium acetate |

同義語 |

Potassium Metaphosphate; Kurrol’s Salt; Potassium Kurrol’s Salt; Potassium Metaphosphate; Potassium Phosphate (KPO3); Potassium Polymetaphosphate; Phosphenic Acid Potassium Salt |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。